An In-depth Technical Guide to 3-(2-Furyl)-5-(Methylthio)-1H-Pyrazole: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 3-(2-Furyl)-5-(Methylthio)-1H-Pyrazole: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 3-(2-Furyl)-5-(Methylthio)-1H-Pyrazole, a heterocyclic compound of interest to researchers, medicinal chemists, and drug development professionals. While direct literature on this specific molecule is limited, this document extrapolates from well-established synthetic methodologies and the known bioactivities of structurally related furan- and methylthio-substituted pyrazoles to present its anticipated chemical characteristics and therapeutic potential.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][3][4] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its physicochemical properties and biological targets.[4] The incorporation of a furan moiety at the 3-position and a methylthio group at the 5-position is anticipated to modulate the electronic and steric profile of the molecule, potentially leading to novel pharmacological activities. Furan-containing heterocycles are also recognized for their diverse biological effects, including antimicrobial and anticancer activities.[1][5]
Chemical Structure and Properties
The chemical structure of 3-(2-Furyl)-5-(Methylthio)-1H-Pyrazole combines the key pharmacophores of a pyrazole, a furan, and a methylthio group.
Caption: Chemical structure of 3-(2-Furyl)-5-(Methylthio)-1H-Pyrazole.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₈H₈N₂OS | Calculated |
| Molecular Weight | 180.23 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Based on similar pyrazole derivatives.[6] |
| Melting Point | Expected to be in the range of 100-200 °C | Extrapolated from analogous structures. |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | General characteristic of pyrazole derivatives. |
| LogP | Estimated to be between 2 and 3 | Indicative of good membrane permeability. |
Synthesis of 3-(2-Furyl)-5-(Methylthio)-1H-Pyrazole
A highly plausible and regioselective synthetic route to 3-(2-Furyl)-5-(Methylthio)-1H-Pyrazole involves the cyclocondensation of an α-oxoketene dithioacetal with hydrazine.[6] This method is well-documented for the synthesis of 3-aryl-5-methylthio-pyrazoles and offers excellent control over the regiochemistry of the final product.
Caption: Proposed synthetic workflow for 3-(2-Furyl)-5-(Methylthio)-1H-Pyrazole.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 1-(Furan-2-yl)-3,3-bis(methylthio)prop-2-en-1-one
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To a stirred suspension of powdered sodium hydride (2 equivalents) in dry dimethylformamide (DMF), add 2-acetylfuran (1 equivalent) dropwise at 0 °C under an inert atmosphere.
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After stirring for 30 minutes, add carbon disulfide (1.5 equivalents) dropwise, maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2 hours.
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Cool the mixture again to 0 °C and add methyl iodide (2.5 equivalents) dropwise.
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Stir the reaction at room temperature overnight.
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Pour the reaction mixture into ice-water and extract with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 1-(furan-2-yl)-3,3-bis(methylthio)prop-2-en-1-one.
Causality Behind Experimental Choices: The use of a strong base like sodium hydride is crucial for the deprotonation of the α-carbon of 2-acetylfuran, initiating the formation of the ketene dithioacetal. DMF serves as a suitable polar aprotic solvent for this reaction.
Step 2: Synthesis of 3-(2-Furyl)-5-(Methylthio)-1H-Pyrazole
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Dissolve the synthesized 1-(furan-2-yl)-3,3-bis(methylthio)prop-2-en-1-one (1 equivalent) in ethanol.
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Add hydrazine hydrate (1.2 equivalents) to the solution.
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Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Add water to the residue, and the product should precipitate.
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Filter the solid, wash with cold water, and dry.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3-(2-Furyl)-5-(Methylthio)-1H-Pyrazole.
Self-Validating System: The regioselectivity of the cyclocondensation is driven by the differential reactivity of the carbonyl carbon and the β-carbon of the enone system towards the two nitrogen atoms of hydrazine.[6] The structure of the final product can be unequivocally confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Applications in Drug Development
Based on the known biological activities of related pyrazole derivatives, 3-(2-Furyl)-5-(Methylthio)-1H-Pyrazole is a promising candidate for investigation in several therapeutic areas.
Anti-inflammatory and Analgesic Activity
Many pyrazole derivatives exhibit significant anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[5] The structural features of the target molecule may allow for favorable interactions within the active site of COX enzymes.
Antimicrobial and Antifungal Activity
The pyrazole nucleus is a common feature in many antimicrobial and antifungal agents.[1][5] The presence of the furan ring and the methylthio group could enhance its antimicrobial spectrum and potency.
Anticancer Activity
Several pyrazole derivatives have been investigated as potential anticancer agents, targeting various pathways involved in tumor growth and proliferation.[3] Furan-containing compounds have also shown promise in this area.[5]
Caption: Postulated mechanism of action for 3-(2-Furyl)-5-(Methylthio)-1H-Pyrazole.
Conclusion
3-(2-Furyl)-5-(Methylthio)-1H-Pyrazole represents a novel heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. While direct experimental data for this molecule is scarce, established synthetic routes for analogous compounds provide a clear and reliable pathway for its synthesis. The combination of the pyrazole, furan, and methylthio moieties suggests a rich pharmacological profile that warrants further investigation. This technical guide serves as a foundational resource for researchers interested in exploring the synthesis and biological evaluation of this promising molecule.
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